5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Proton NMR spectral features are inferred from related benzothiazole-pyrrolone hybrids:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzothiazole aromatic protons | 7.2–8.1 | Multiplet | 4H |
| 4-Methoxyphenyl aromatic protons | 6.8–7.3 | Doublet | 4H |
| Methoxy group (-OCH₃) | 3.8 | Singlet | 3H |
| Pyrrolone NH (imino) | 5.6 | Broad | 1H |
| Methylene protons (C–CH₂–N) | 3.4–4.0 | Multiplet | 2H |
Carbon-13 NMR signals would include:
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions are predicted as follows:
| Vibration Mode | Wavenumber (cm⁻¹) |
|---|---|
| Lactam C=O stretch | 1680–1700 |
| N–H stretch (imino) | 3200–3350 |
| Aromatic C=C stretch | 1480–1600 |
| C–N stretch (benzothiazole) | 1250–1350 |
| C–O–C asymmetric stretch (methoxy) | 1240–1270 |
Mass Spectrometric Fragmentation Patterns
The electron ionization mass spectrum would exhibit:
- Molecular ion peak : m/z 337 (C₁₈H₁₅N₃O₂S⁺)
- Major fragments:
- m/z 306 (loss of –OCH₃, 31 Da)
- m/z 202 (cleavage of benzothiazole moiety, C₇H₄NS⁺)
- m/z 135 (4-methoxyphenyl fragment, C₇H₇O⁺)
Properties
Molecular Formula |
C18H15N3O2S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H15N3O2S/c1-23-12-8-6-11(7-9-12)21-16(22)10-13(17(21)19)18-20-14-4-2-3-5-15(14)24-18/h2-9,19-20H,10H2,1H3/b18-13+,19-17? |
InChI Key |
TXWJNSGMANNVFU-BUTQJWPISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)C/C(=C\3/NC4=CC=CC=C4S3)/C2=N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=C3NC4=CC=CC=C4S3)C2=N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-methoxybenzaldehyde, followed by cyclization and subsequent reduction steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, converting it into a more saturated form.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, and substituted phenyl derivatives.
Scientific Research Applications
5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one can be contextualized by comparing it to related pyrrolone and benzothiazole derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Molecular formulas and weights are calculated based on structural descriptions.
Key Structural and Functional Insights
Substituent Effects on Solubility and Reactivity The target compound’s 4-methoxyphenyl group likely enhances lipophilicity compared to the morpholin-4-yl-ethyl substituent in ’s analog, which may improve aqueous solubility due to morpholine’s polarity .
Synthetic and Analytical Approaches Structural characterization of similar compounds (e.g., ) relies on single-crystal X-ray diffraction, facilitated by software suites like SHELX and WinGX .
Commercial and Research Relevance
- Catalog entries (e.g., ) indicate commercial availability of benzothiazole-pyrrolone derivatives, underscoring their relevance in drug discovery .
Biological Activity
5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and potential anticancer effects, supported by relevant data and case studies.
- Molecular Formula : C18H15N3O2S
- Molecular Weight : 337.4 g/mol
- CAS Number : 721417-82-9
1. Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. In a comparative analysis, it demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The results are summarized in the following table:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
2. Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition potency was quantified using IC50 values, with the findings detailed below:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.13 ± 0.003 |
These values indicate that the compound is a potent inhibitor compared to standard reference compounds, suggesting its potential use in treating conditions like Alzheimer's disease and urinary tract infections .
3. Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. Research has focused on its ability to induce apoptosis in cancer cell lines, showing effectiveness at lower concentrations compared to other known chemotherapeutics. The proposed mechanisms include the activation of apoptotic pathways and inhibition of cell proliferation.
Case Studies
In a recent study investigating the synthesis of various derivatives of benzothiazole compounds, this compound was evaluated alongside other compounds for its biological activity. The study utilized high-throughput screening methods to assess the motility inhibition of Caenorhabditis elegans, revealing significant dose-dependent effects that underscore its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
